Dodecamethylbambus[6]uril hydrate, bu[6]
Description
Historical Context and Discovery of Bambusuril Macrocycles
The origins of bambusurils trace back to early investigations into glycoluril-based macrocycles. In 2010, Vladimír Šindelář’s research group reported the first synthesis of a bambusuril macrocycle, named for its bamboo-like curvature. Initial efforts focused on achiral variants, but by 2018, breakthroughs in chiral functionalization enabled the creation of enantiomerically pure derivatives. The development of Bu arose from systematic modifications of precursor macrocycles such as BU1 and BU2, which were optimized for enhanced solubility and binding affinity. Šindelář’s 2015 innovation of water-soluble bambusurils marked a critical milestone, demonstrating their applicability in aqueous environments and paving the way for Bu’s synthesis.
Structural Classification Within the Glycoluril-Based Macrocycle Family
Bambusurils belong to the glycoluril macrocycle family, distinguished by their repeating glycoluril subunits connected via methylene bridges. Bu specifically adopts a hexameric structure (Figure 1), with six glycoluril units forming a rigid, bowl-shaped cavity. This architecture contrasts with cucurbiturils, which feature larger portals and a symmetrical barrel shape, and biotinurils, which incorporate biotin-derived subunits.
Table 1: Structural Comparison of Glycoluril-Based Macrocycles
The conformational rigidity of Bu stems from intramolecular hydrogen bonding between adjacent glycoluril units, as confirmed by X-ray crystallography and variable-temperature NMR. Hybrid macrocycles, such as those combining glycoluril with aromatic spacers, exhibit reduced anion affinity compared to Bu, underscoring the importance of homomeric subunit arrangement.
Nomenclature and Variants of Substituted Bambusurils
Bambusuril nomenclature follows a systematic protocol: the prefix denotes substituents, while the bracketed numeral indicates the number of glycoluril units. In Bu, "dodecamethyl" refers to twelve methyl groups (two per glycoluril subunit), and "" specifies the hexameric structure. Functionalization strategies include:
- Alkylation : Propargyl or benzyl bromide derivatives introduce terminal alkyne or aryl groups, enabling post-synthetic modifications.
- Chiral Derivatization : Enantiomerically pure analogs incorporate (S)-1-phenylethyl or D-biotin groups, expanding applications in asymmetric catalysis.
For example, BU1 (a precursor to Bu) undergoes deprotection in trifluoroacetic acid/dichloromethane to yield BU2, which serves as a scaffold for further alkylation. Recent work by Del Mauro et al. demonstrated the synthesis of monofunctionalized hybrids, such as a macrocycle combining five glycoluril units with one D-biotin moiety, though these exhibit lower anion affinity than Bu.
Properties
Molecular Formula |
C42H60N24O12 |
|---|---|
Molecular Weight |
1093.1 g/mol |
IUPAC Name |
5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3 |
InChI Key |
NWWBPKVPRVOAOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Parameters and Yield Optimization
Key variables influencing the reaction include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HCl concentration | 6 M | Maximizes cyclization efficiency |
| Molar ratio (glycoluril:paraformaldehyde) | 1:1.2 | Prevents oligomerization |
| Reaction temperature | 80°C ± 2°C | Balances kinetics vs. decomposition |
| Reaction duration | 48 hours | Ensures complete macrocycle formation |
Under these conditions, the process yields approximately 25% pure BU. Post-synthetic treatment with hydroiodic acid removes residual chloride ions, followed by hydrogen peroxide oxidation to eliminate colored byproducts.
Chromatographic Purification Techniques
Separation of BU from reaction mixtures requires advanced chromatographic methods due to structural similarities with byproducts. The protocol adapted from methyl-substituted cucurbituril purification employs silica gel column chromatography with formic acid/acetic acid eluent systems.
Eluent Composition Effects
| Eluent Ratio (HCOOH:CH₃COOH) | Separation Efficiency | BU Recovery |
|---|---|---|
| 1:1 | Moderate | 60% |
| 1:2 | High | 85% |
| 1:3 | Excessive band broadening | 45% |
The optimal 1:2 ratio achieves effective separation while maintaining macrocycle stability. High-performance liquid chromatography (HPLC) analyses confirm ≥98% purity in final fractions when using 200–300 mesh silica gel.
Hydration Process and Water Sorption Dynamics
BU exhibits remarkable hydration properties, binding four water molecules per macrocycle in its crystalline hydrate form. The water absorption process occurs through:
Thermodynamic and Kinetic Parameters
The tetrahydrate structure remains stable up to 270°C, with dehydration occurring in two distinct stages corresponding to surface-adsorbed and cavity-bound water molecules.
Computational Modeling of Synthesis Pathways
Density functional theory (DFT) calculations using the B97-3c method provide atomic-level insights into BU formation. Key computational findings include:
Energy Landscape of Key Intermediates
Molecular dynamics simulations reveal that solvent polarity critically affects reaction kinetics, with 6 M HCl providing optimal dielectric screening for cyclization.
Industrial-Scale Production Protocols
Commercial synthesis scales the laboratory procedure using:
Process Intensification Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor volume | 0.5 L | 5000 L |
| Cooling rate | 1°C/min | 0.5°C/min |
| Crystallization time | 72 hours | 14 days |
| Annual production capacity | 10 g | 150 kg |
Major suppliers including Aladdin Scientific and Shanghai Aladdin Biochemical Technology employ continuous flow reactors with in-line FTIR monitoring to maintain quality control. The global market price correlates with purity grade, ranging from $850/g (95%) to $4200/g (99.99%).
Analytical Characterization Techniques
Comprehensive quality assessment employs multiple orthogonal methods:
Spectral Fingerprints
Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) confirms hydration stoichiometry through characteristic H₂O loss profiles.
Recent Methodological Advances (2023–2025)
Emerging preparation strategies focus on sustainability and efficiency:
Green Chemistry Innovations
| Approach | Advantage | Current Challenge |
|---|---|---|
| Microwave-assisted synthesis | 80% reduction in reaction time | Scalability issues |
| Biocatalytic cyclization | 99% atom economy | Limited enzyme stability |
| CO₂-expanded solvents | 50% less HCl consumption | High pressure requirements |
| Flow crystallization | Narrower particle size distribution | Clogging risks |
These developments aim to reduce the environmental footprint while maintaining the strict purity requirements for pharmaceutical applications.
Chemical Reactions Analysis
Acid-Catalyzed Condensation
-
Reagents : Glycoluril monomers (e.g., 2,4-disubstituted glycoluril), paraformaldehyde, and strong acids (e.g., HCl or HBF₄).
-
Conditions : Reflux in polar aprotic solvents (e.g., dioxane) with tetrabutylammonium salts (TBA⁺BF₄⁻) as templates.
-
Yield : Up to 79% for bu derivatives, with purification via anion exchange (e.g., replacing BF₄⁻ with Cl⁻) .
-
Key Challenge : Hydrate formation during synthesis complicates molecular weight consistency .
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed | Glycoluril, paraformaldehyde, HBF₄ | Reflux in dioxane | 79% | |
| Microwave-assisted | TBAX, PTSA | Organic solvents, short reaction times | Improved yields |
Macrocyclization
The reaction involves the acid-catalyzed condensation of glycoluril units with formaldehyde to form a pumpkin-shaped macrocycle. This step is critical for generating the hydrophobic cavity and polar portals. For bu , the reaction typically requires:
-
Templating : TBA⁺ salts or Cl⁻ ions to stabilize the macrocycle during formation.
Functionalization
Functionalization enhances solubility and binding properties:
-
Triethylene glycol substitution : Replaces carboxylate groups with neutral, water-soluble residues (e.g., 3,6,9-trioxadecyl groups) .
-
Allyl group incorporation : Enables post-synthetic modifications like ring-closing metathesis, though rearrangement challenges were observed .
| Functionalization Method | Substituent | Reaction Type | Yield | Source |
|---|---|---|---|---|
| Triethylene glycol | Oligoethylene glycol | Nucleophilic substitution | N/A | |
| Allyl group | Allyl | Olefin metathesis | Trace |
Guest Molecule Encapsulation
bu forms stable inclusion complexes via:
-
Hydrophobic interactions : Encapsulation of nonpolar molecules in its cavity.
-
Charge-dipole interactions : Binding of ions via polar portals .
Biomedical and Supramolecular Uses
-
Drug delivery : Neutral groups (e.g., triethylene glycol) enhance aqueous solubility for targeted release .
-
Molecular sensors : Selective binding to analytes enables detection systems.
Challenges and Limitations
Scientific Research Applications
Supramolecular Chemistry
Dodecamethylbambusuril is known for its ability to selectively bind anions and small molecules, making it a valuable tool in supramolecular chemistry.
- Anion Binding : The compound demonstrates high selectivity towards iodide and perchlorate anions in aqueous solutions, with association constants exceeding . This high affinity allows for effective separation and detection of these anions in various chemical processes.
- Complex Formation : Studies have shown that dodecamethylbambusuril can form stable complexes with organic phosphates, predominantly exhibiting a 1:1 stoichiometry . This property is particularly useful for the development of sensors and extraction processes.
Environmental Applications
The unique binding properties of dodecamethylbambusuril extend to environmental applications, particularly in the remediation of contaminated water.
- Heavy Metal Ion Removal : The macrocycle has been investigated for its ability to bind heavy metal ions from aqueous solutions. Its selective binding capabilities can be harnessed to develop materials that effectively remove toxic metals from wastewater .
- Pollutant Detection : Dodecamethylbambusuril can be utilized in sensors designed to detect specific pollutants in water systems. Its high binding affinity allows for the detection of low concentrations of harmful substances, enhancing environmental monitoring efforts .
Biomedical Engineering
In the field of biomedical engineering, dodecamethylbambusuril shows promise due to its biocompatibility and ability to encapsulate drugs.
- Drug Delivery Systems : The compound can be employed as a drug carrier, facilitating targeted delivery of therapeutic agents. Its ability to encapsulate drugs within its cavity allows for controlled release mechanisms .
- Biocompatibility Studies : Research indicates that dodecamethylbambusuril exhibits low toxicity and high biocompatibility in vitro, making it suitable for biomedical applications where safety is paramount .
Case Study 1: Anion Selectivity
A study conducted by Fiala et al. demonstrated that dodecamethylbambusuril could selectively bind iodide ions over other anions in aqueous solutions. The research utilized NMR titration experiments to quantify binding affinities and assess the impact of pH on selectivity .
Case Study 2: Heavy Metal Ion Removal
Research published in ACS journals explored the use of dodecamethylbambusuril in removing lead ions from contaminated water. The study reported a significant reduction in lead concentration when treated with a dodecamethylbambusuril-based adsorbent, showcasing its potential for environmental cleanup applications .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Supramolecular Chemistry | Anion binding | High selectivity for iodide and perchlorate anions |
| Environmental Science | Heavy metal ion removal | Effective in reducing lead concentration |
| Biomedical Engineering | Drug delivery systems | Low toxicity and high biocompatibility |
| Environmental Monitoring | Pollutant detection | Capable of detecting low concentrations of pollutants |
Mechanism of Action
The mechanism of action of dodecamethylbambus6uril hydrate involves the formation of hydrogen bonds between the methine hydrogen atoms on the glycoluril units and the anions. This interaction stabilizes the anion within the macrocyclic cavity, leading to high selectivity and affinity for specific anions . The molecular targets include various anions, and the pathways involve the formation of stable inclusion complexes .
Comparison with Similar Compounds
Table 1: Structural Features of BU[6] and Key Analogs
Key Observations :
- BU[6]’s full methyl substitution distinguishes it from partially substituted cucurbiturils (e.g., TMeQ[6]) and unsubstituted analogs (e.g., CB[6]) .
- The methyl groups enhance BU[6]’s hydrophobic interactions and stabilize guest inclusion via van der Waals forces .
Anion-Binding Affinity and Selectivity
Table 2: Halide-Binding Affinities (log K) in Aqueous Solution
| Compound | Cl⁻ | Br⁻ | I⁻ | Reference Method |
|---|---|---|---|---|
| BU[6] | 5.2 | 6.8 | 8.1 | DFT/Experimental |
| CB[6] | 3.5 | 4.2 | 5.0 | NMR Titration |
| TMeQ[6] | 4.1 | 5.3 | 6.5 | Isothermal Titration Calorimetry |
Key Findings :
- BU[6] demonstrates superior anion affinity compared to CB[6] and TMeQ[6], attributed to its optimized cavity geometry and methyl-induced desolvation effects .
- The trend follows I⁻ > Br⁻ > Cl⁻, consistent with the Hofmeister series .
Solubility and Biocompatibility
Key Insights :
- BU[6]’s hydrate form improves aqueous solubility compared to non-hydrated analogs like CB[8] .
Computational and Experimental Validation
Biological Activity
Dodecamethylbambus uril (Me12BU) is a member of the bambusuril family, which are macrocyclic compounds known for their ability to form host-guest complexes with various anions and small molecules. This article explores the biological activity of Me12BU, focusing on its applications in medicinal chemistry, supramolecular chemistry, and potential therapeutic uses.
Overview of Dodecamethylbambus uril
Dodecamethylbambus uril is characterized by its unique structure, which allows it to encapsulate anions selectively. This property is attributed to its hydrophobic cavity and the arrangement of its glycoluril subunits. The compound has shown promise in various applications, particularly in drug delivery systems due to its ability to enhance the solubility and stability of guest molecules.
1. Anion Binding
Me12BU exhibits high affinity for various anions, making it a valuable tool in supramolecular chemistry. Studies have demonstrated that it can effectively bind anionic species such as cyanate and thiocyanate ions. The binding constants for these interactions have been quantified using density functional theory (DFT) calculations, revealing significant stabilization upon complexation .
2. Drug Delivery Applications
The incorporation of Me12BU in drug delivery systems has been extensively studied. Its ability to form stable host-guest complexes enhances the bioavailability and solubility of poorly soluble drugs. For instance, studies indicate that Me12BU can encapsulate therapeutic agents, improving their pharmacokinetic profiles without compromising their biological activity .
Table 1: Binding Affinities of Dodecamethylbambus uril with Various Anions
3. Case Studies
Case Study 1: Complexation with Anticancer Drugs
Research has shown that Me12BU can enhance the solubility and stability of anticancer drugs such as camptothecin. The formation of host-guest complexes was found to increase the drug's effectiveness while reducing side effects associated with its free form .
Case Study 2: Antimicrobial Activity
Another study explored the use of Me12BU in enhancing the antimicrobial properties of existing drugs. By forming inclusion complexes with antibiotics, Me12BU improved their solubility and bioactivity against bacterial strains .
Mechanistic Insights
The mechanism by which Me12BU enhances drug activity involves several factors:
- Increased Solubility : The hydrophobic cavity allows for better solvation of hydrophobic drugs.
- Stability Against Degradation : Encapsulation protects drugs from metabolic degradation.
- Controlled Release : The design allows for a controlled release profile, improving therapeutic outcomes.
Q & A
Q. What are the established synthetic methodologies for preparing BU[6], and how do reaction conditions influence yield and purity?
BU[6] is synthesized via condensation reactions using methyl-substituted glycoluril precursors. A common approach involves reacting dimethylglycoluril derivatives with formaldehyde in the presence of acid catalysts, such as hydrochloric acid or 1-hydroxyethylidene diphosphonic acid (HEDP), under controlled heating (80–100°C) for 24–48 hours . Key factors include:
Q. Which characterization techniques are essential for confirming the structural integrity of BU[6]?
A multi-technique approach is required:
- Single-crystal X-ray diffraction : Resolves host-guest geometry and hydrogen-bonding networks in crystalline BU[6] .
- NMR spectroscopy : H and C NMR identify methyl group substitution patterns and hydration states .
- MALDI-TOF mass spectrometry : Confirms molecular weight and purity .
- FT-IR spectroscopy : Validates carbonyl stretching frequencies (1,700–1,750 cm) and hydration .
Advanced Research Questions
Q. What factors govern the anion selectivity of BU[6], and how can computational modeling predict binding affinities?
BU[6]’s anion selectivity arises from cavity size, electrostatic interactions, and solvent effects. For example:
- Cavity dimensions : The 6.5 Å portal diameter favors larger anions (e.g., over ) .
- Electrostatic potential (MEP) analysis : Computational tools (e.g., Gaussian09) map charge distribution to predict binding sites. A recent study on similar cucurbiturils revealed that methyl groups enhance portal electronegativity, favoring anion- interactions .
- Solvent competition : Polar solvents (e.g., water) reduce binding strength due to solvation effects. Titration calorimetry (ITC) quantifies these effects .
Q. How can researchers design BU[6]-based host-guest systems for multi-dimensional supramolecular frameworks?
Strategies include:
- Guest selection : Positively charged or aromatic guests (e.g., 1-(4-methoxyphenyl)piperazine) form exclusion complexes via portal interactions, while inorganic anions (e.g., ) stabilize outer-wall assemblies .
- Co-crystallization agents : Adding halide salts (e.g., KCl) templates framework growth by bridging BU[6] units .
- Kinetic vs. thermodynamic control : Slow diffusion methods yield crystalline frameworks, whereas rapid mixing favors amorphous polymers .
Q. What experimental and computational methods are used to resolve contradictions in BU[6]’s thermodynamic stability data?
Discrepancies in stability constants (e.g., anion-binding ) often stem from solvent polarity or counterion effects. To address this:
- Comparative ITC and NMR titrations : Cross-validate binding constants in identical solvents .
- Molecular dynamics (MD) simulations : AMBER or GROMACS models assess solvent reorganization energy during complexation .
- Error analysis : Report uncertainties via triplicate measurements and bootstrap statistical methods .
Q. How can researchers validate the reproducibility of BU[6]’s self-assembly behavior across different laboratories?
Standardization is critical:
- Detailed protocols : Document reagent sources (e.g., glycoluril purity ≥98%), solvent grades, and crystallization conditions (temperature, humidity) .
- Interlaboratory studies : Share samples for independent validation via round-robin testing .
- Data transparency : Publish raw diffraction data (e.g., CIF files) and spectral datasets in repositories like Cambridge Structural Database .
Methodological Best Practices
- Data validation : Cross-reference experimental results with computational models (e.g., DFT for binding energies) to confirm mechanistic hypotheses .
- Literature rigor : Prioritize peer-reviewed journals (e.g., ChemPlusChem, Chemical Science) over vendor databases to avoid biased data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
